[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-IODOPHENYL) ETHER
Overview
Description
[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-IODOPHENYL) ETHER is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features a benzodioxole moiety and an iodophenoxy group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-IODOPHENYL) ETHER typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Iodophenoxy Group: This step involves the reaction of phenol with iodine in the presence of a suitable oxidizing agent.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compounds to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the oxadiazole ring or the iodophenoxy group.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: It could be used in the synthesis of novel materials with unique properties.
Biology
Biological Probes: The compound may be used as a probe to study biological processes.
Drug Development: It could serve as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.
Diagnostic Tools: It could be used in diagnostic assays.
Industry
Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other chemicals.
Agriculture: It could be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-IODOPHENYL) ETHER would depend on its specific application. For example, as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the iodophenoxy group.
5-[(4-iodophenoxy)methyl]-1,2,4-oxadiazole: Lacks the benzodioxole moiety.
Uniqueness
The presence of both the benzodioxole and iodophenoxy groups in [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-IODOPHENYL) ETHER may impart unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-iodophenoxy)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O4/c17-11-2-4-12(5-3-11)20-8-15-18-16(19-23-15)10-1-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMHXZMZHFSCLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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